molecular formula C12H21NO3 B044506 2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid CAS No. 118528-57-7

2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid

Cat. No.: B044506
CAS No.: 118528-57-7
M. Wt: 227.3 g/mol
InChI Key: XYLGNAIAXWHHNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid is a chiral valine derivative designed for advanced research and development applications. This compound integrates a cyclohexylcarbonyl moiety with a 3-methylbutanoic acid backbone, a structure reminiscent of other valine-based building blocks used in pharmaceutical synthesis (see, for example, Boc-protected valine derivatives ). Its primary research value lies in its application as a key synthetic intermediate, particularly in the construction of complex peptides and peptidomimetics. The cyclohexane group introduces significant steric bulk and lipophilicity, which can be leveraged to modulate the biological activity, membrane permeability, and metabolic stability of candidate molecules. Researchers utilize this compound in medicinal chemistry to explore structure-activity relationships (SAR), often as a constrained analog of natural amino acids. The "3-methylbutanoic acid" structure is a known feature in various biochemical contexts . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the product's Certificate of Analysis for specific data on purity, stereoisomeric composition, and characterization.

Properties

IUPAC Name

2-(cyclohexanecarbonylamino)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-8(2)10(12(15)16)13-11(14)9-6-4-3-5-7-9/h8-10H,3-7H2,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLGNAIAXWHHNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387982
Record name N-(Cyclohexanecarbonyl)valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118528-57-7
Record name N-(Cyclohexanecarbonyl)valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid typically involves the reaction of cyclohexylcarbonyl chloride with an amino acid derivative under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated by the cyclohexylcarbonyl group, which can form hydrogen bonds and hydrophobic interactions with target molecules .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Similarities and Differences

The compound is part of a broader class of carboxamide derivatives synthesized for probing interactions with BSA. Key structural analogs include:

2-{[2-(Cyclohexylcarbamoyl)benzoyl]amino}propanoic acid (2CMPA): Lacks the methyl branch in the butanoic acid chain, featuring a shorter propanoic acid backbone .

2-Benzamido acetic acid 2-cyclohexyl carboxamide (2BA2C) : Replaces the benzoyl group with a benzamido-acetic acid moiety, altering hydrophobicity .

2-{[2-(Cyclohexylcarbamoyl)benzoyl]amino}-4-(methylsulfanyl)butanoic acid (2CA4MBA): Introduces a methylsulfanyl group at the 4-position, enhancing sulfur-mediated interactions .

2-Benzamido-4-methylpentanoic acid-2-cyclohexyl carboxamide (2-BMCA): Features a longer 4-methylpentanoic acid chain, increasing steric bulk .

Table 1: Structural and Functional Comparison
Compound Name (Abbreviation) Backbone Structure Key Substituents Molecular Weight*
2CA3MBA 3-Methylbutanoic acid Cyclohexylcarbonyl, benzoyl ~349.4 g/mol
2CMPA Propanoic acid Cyclohexylcarbamoyl, benzoyl ~348.4 g/mol
2BA2C Acetic acid Benzamido, cyclohexylcarboxamide ~332.4 g/mol
2CA4MBA Butanoic acid Cyclohexylcarbamoyl, methylsulfanyl ~381.5 g/mol
2-BMCA 4-Methylpentanoic acid Benzamido, cyclohexylcarboxamide ~403.5 g/mol

*Estimated based on chemical formulas.

Interaction with Bovine Serum Albumin (BSA)

The 2018 study employing ultrasonic interferometry revealed that 2CA3MBA exhibits distinct binding behavior compared to its analogs :

  • Hydrophobic Interactions : The cyclohexyl group in 2CA3MBA enhances hydrophobic interactions with BSA’s subdomains, similar to 2CMPA and 2-BMCA.
  • Steric Effects: The 3-methylbutanoic acid backbone in 2CA3MBA introduces steric hindrance, reducing binding affinity compared to the shorter-chain 2CMPA but increasing it relative to the bulkier 2-BMCA.

Metabolic and Stability Considerations

However, the cyclohexylcarbonyl moiety may hinder enzymatic access, reducing metabolic clearance compared to simpler acids like butanoic acid .

Broader Context: Other Related Compounds

  • 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids (): These compounds feature sulfanyl and oxo groups, enabling Michael addition reactivity, but lack the amino acid backbone critical for protein binding .
  • Peptide Derivatives (): Complex peptides like DTXSID70657525 emphasize the role of amino acid sequences in biological activity, contrasting with 2CA3MBA’s small-molecule design .
  • Safety Profiles: Derivatives such as 2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-3-methylbutanoic acid () highlight the influence of methylsulfanyl groups on toxicity, a feature absent in 2CA3MBA .

Biological Activity

2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid, also known as a derivative of amino acids, has garnered attention for its potential biological activities. This compound is structurally related to L-Valine and possesses unique properties that may influence various biological pathways.

  • Molecular Formula : C₁₂H₂₂N₂O₃
  • Molecular Weight : 230.32 g/mol
  • CAS Number : 118528-57-7

The mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific receptors and enzymes involved in metabolic processes. Its structural similarity to L-Valine suggests potential roles in protein synthesis and metabolic regulation.

Antimicrobial Activity

Research indicates that derivatives of 2-amino-3-methylbutanoic acid, including this compound, exhibit significant antimicrobial properties. A study demonstrated that coordination compounds formed with this acid showed effective inhibition against various bacterial strains, surpassing the efficacy of standard antibiotics like streptomycin in some cases .

Table 1: Antimicrobial Efficacy of Coordination Compounds

CompoundZone of Inhibition (mm)Minimum Inhibitory Concentration (µg/mL)
2-Amino-3-methylbutanoic acid complex185
Standard (Streptomycin)1510

Cytotoxicity and Antitumor Potential

In vitro studies have suggested that this compound may possess cytotoxic effects against cancer cell lines. The compound's ability to induce apoptosis in specific tumor cells has been observed, indicating its potential as a therapeutic agent in oncology. Further research is necessary to determine the precise pathways involved.

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely unexplored. Preliminary studies suggest moderate absorption and distribution characteristics typical of amino acid derivatives. The compound's stability under physiological conditions indicates potential for therapeutic applications.

Case Studies

  • Antimicrobial Study : A study published in Advances in Biological Chemistry synthesized coordination compounds using 2-amino-3-methylbutanoic acid and tested their antibacterial activity against eight microbial species. The results indicated that certain complexes exhibited superior antibacterial properties compared to traditional antibiotics .
  • Cytotoxicity Assessment : In another investigation, the cytotoxic effects of the compound on human cancer cell lines were evaluated. The results showed a significant reduction in cell viability, suggesting a potential role in cancer therapy.

Q & A

Basic Research Questions

What are the recommended synthetic routes for 2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid, and how do reaction conditions influence stereochemical outcomes?

The compound can be synthesized via acylation of 3-methylbutanoic acid derivatives with cyclohexanecarbonyl chloride. Key steps include:

  • Amino group activation : Use of coupling agents like HATU or DCC for amide bond formation to minimize racemization .
  • Stereochemical control : Chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysis may be required to preserve stereochemistry, as seen in related cyclohexanecarbonyl-amino acid derivatives .
  • Purification : Reverse-phase HPLC or recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) to isolate enantiopure forms .

How should researchers characterize this compound to confirm structural integrity and purity?

  • Spectroscopic methods :
    • ¹H/¹³C NMR : Key signals include the cyclohexyl carbonyl proton (δ ~2.3 ppm, multiplet) and methyl groups in the butanoic acid backbone (δ ~1.1–1.3 ppm) .
    • FT-IR : Amide I band (~1650 cm⁻¹) and carboxylic acid O-H stretch (~2500–3300 cm⁻¹) .
  • Chromatography : UPLC-MS with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) to assess purity (>95%) and detect hydrolytic byproducts .

Advanced Research Questions

What strategies are effective for resolving contradictory biological activity data in enzyme inhibition studies involving this compound?

  • Assay validation : Confirm target specificity using knockout cell lines or competitive binding assays (e.g., SPR) to rule off-target effects .
  • Data normalization : Account for batch-to-batch variability in compound purity (e.g., residual solvents or diastereomers) via quantitative NMR or elemental analysis .
  • Structural analogs : Compare activity with derivatives (e.g., cyclohexyl vs. aryl substitutions) to identify pharmacophore requirements, as demonstrated in FAAH inhibitor studies .

How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME predict logP (~2.1) and aqueous solubility (~0.5 mg/mL), suggesting moderate bioavailability .
  • Docking studies : Molecular dynamics simulations with cyclooxygenase-2 (COX-2) or fatty acid amide hydrolase (FAAH) can identify critical hydrogen bonds (e.g., cyclohexyl carbonyl to Arg120 in FAAH) .
  • Metabolic stability : CYP450 interaction assays (e.g., human liver microsomes) paired with in silico metabolite prediction (e.g., Meteor) to prioritize stable analogs .

What experimental designs are suitable for probing the compound’s stability under physiological conditions?

  • pH-dependent degradation : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C for 24h; monitor via LC-MS for hydrolysis products (e.g., cyclohexanecarboxylic acid) .
  • Light/thermal stress : Expose to 40–60°C and UV light (254 nm) to assess solid-state stability; use DSC/TGA for phase transitions .
  • Excipient compatibility : Screen with common formulation agents (e.g., PEG 400, polysorbate 80) to identify destabilizing interactions .

How can researchers validate the compound’s role in modulating protein-ligand interactions?

  • Biophysical assays :
    • ITC (Isothermal Titration Calorimetry) : Measure binding affinity (Kd) and stoichiometry .
    • X-ray crystallography : Co-crystallize with target proteins (e.g., FAAH) to resolve binding modes .
  • Cellular assays : Use siRNA knockdown or CRISPR-edited cell lines to confirm target engagement in relevant pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.